molecular formula C9H15N3O3 B1211561 Diazoacetyl-DL-norleucine methyl ester CAS No. 7013-09-4

Diazoacetyl-DL-norleucine methyl ester

Cat. No. B1211561
CAS RN: 7013-09-4
M. Wt: 213.23 g/mol
InChI Key: GZUCPCIYJMTPIU-UHFFFAOYSA-N
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Description

Diazoacetyl-DL-norleucine methyl ester is a catalytic reagent used in biotechnology . It can be used to inactivate proteases . The specificities of this compound are unknown, but it has been shown to have high reactivity with fungal proteases .


Molecular Structure Analysis

The molecular formula of Diazoacetyl-DL-norleucine methyl ester is C9H15N3O3 . Its molecular weight is 213.23 . The SMILES string representation is CCCCC(NC(=O)C=[N]=N)C(=O)OC .


Chemical Reactions Analysis

Diazoacetyl-DL-norleucine methyl ester rapidly inactivates pepsin . In the presence of cupric ions, only 1 equivalent of norleucine is introduced per molecule of pepsin . In the absence of cupric ions, the reaction is much slower, inactivation is not complete, and more than 1 equivalent of norleucine is incorporated .


Physical And Chemical Properties Analysis

Diazoacetyl-DL-norleucine methyl ester is a yellow crystalline substance . It has a melting point of 64-68 °C . It should be stored at temperatures of 0-8 °C .

Safety And Hazards

According to the safety data sheet, Diazoacetyl-DL-norleucine methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

methyl 2-[(2-diazoacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCPCIYJMTPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazoacetyl-DL-norleucine methyl ester

CAS RN

7013-09-4
Record name N-Diazoacetylnorleucine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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